1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound is part of a class of spiro compounds that have a wide range of applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure. Reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: A simpler analog without the cyclohexyl and phenylethyl groups.
3-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: A methylated derivative with different chemical properties.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-4-methylene-8-(2-phenylethyl)- stands out due to its complex structure, which imparts unique chemical and biological properties. Its spirocyclic core and additional functional groups make it a versatile compound for various applications.
Properties
CAS No. |
134069-97-9 |
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Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H30N2O2/c1-18-22(26-21(25)24(18)20-10-6-3-7-11-20)13-16-23(17-14-22)15-12-19-8-4-2-5-9-19/h2,4-5,8-9,20H,1,3,6-7,10-17H2 |
InChI Key |
RMIAOQVGIXLKAW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCC3=CC=CC=C3)OC(=O)N1C4CCCCC4 |
Origin of Product |
United States |
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